![molecular formula C14H13Cl2F2NO B2796243 (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 2241141-85-3](/img/structure/B2796243.png)
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C14H12ClF2NO·HCl and a molecular weight of 320.17 g/mol . This compound is known for its unique structural features, including a chlorophenyl group and a difluoromethoxy group attached to a methanamine core. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl compounds. The chlorophenyl and difluoromethoxyphenyl groups are introduced through specific chemical reactions, such as halogenation and etherification. The final step involves the formation of the methanamine group and subsequent hydrochloride salt formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
化学反应分析
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction reactions often employ sodium borohydride or lithium aluminum hydride .
Substitution reactions typically use nucleophiles such as ammonia or alkyl halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation products include carbonyl compounds .
Reduction products may yield amine derivatives .
Substitution reactions can produce alkylated or acylated derivatives .
科学研究应用
This compound finds applications in various fields of scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
相似化合物的比较
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone: Similar structure but with a ketone group instead of an amine group.
(3-Chlorophenyl)[3-(methoxy)phenyl]methanamine hydrochloride: Similar core structure but with a methoxy group instead of a difluoromethoxy group.
属性
IUPAC Name |
(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO.ClH/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17;/h1-8,13-14H,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPIVTJNCYCAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(C2=CC(=CC=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
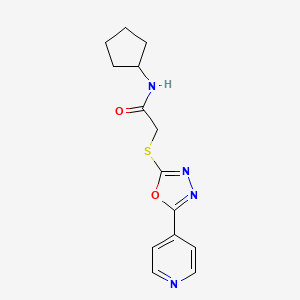
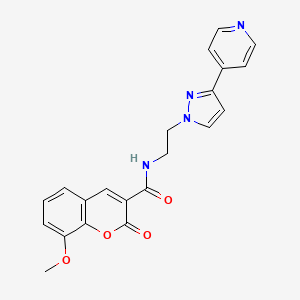
![4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796165.png)
![1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2796168.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796171.png)
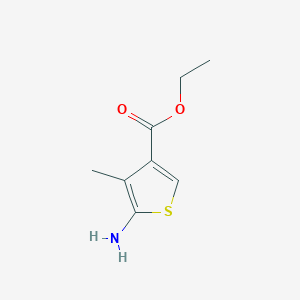
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2796173.png)
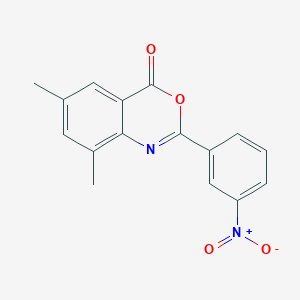
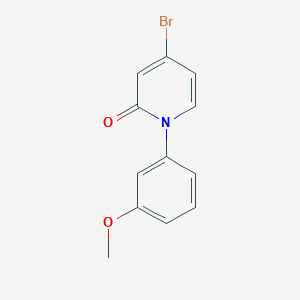
![2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2796177.png)
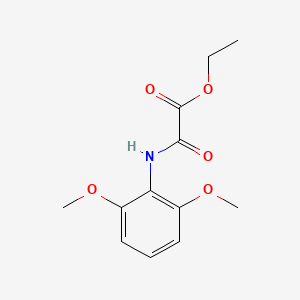
![ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2796180.png)
![1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2796183.png)
![5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2796184.png)
